molecular formula C22H19N3O2 B12418004 Pdk4-IN-1

Pdk4-IN-1

Katalognummer: B12418004
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: RUCYSQLKCYBLDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pdk4-IN-1 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared using standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps .

Industrial Production Methods

The industrial production of this compound involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for scientific research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

Pdk4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Pdk4-IN-1 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is enhanced, leading to increased cellular energy production through the tricarboxylic acid cycle . The molecular targets and pathways involved include the pyruvate dehydrogenase complex and various signaling pathways regulating cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Pdk4-IN-1 include other pyruvate dehydrogenase kinase inhibitors such as:

Uniqueness

This compound is unique due to its high potency and oral bioavailability. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, its ability to induce apoptosis and inhibit cellular proliferation distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C22H19N3O2

Molekulargewicht

357.4 g/mol

IUPAC-Name

1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione

InChI

InChI=1S/C22H19N3O2/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15/h1-7,12-13,15,23H,8-11H2

InChI-Schlüssel

RUCYSQLKCYBLDW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.